![molecular formula C10H8O4S B2990241 Ethyl 2-formylthieno[3,2-b]furan-5-carboxylate CAS No. 2418707-93-2](/img/structure/B2990241.png)
Ethyl 2-formylthieno[3,2-b]furan-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-formylthieno[3,2-b]furan-5-carboxylate is a chemical compound with the molecular formula C10H8O4S. It has a molecular weight of 224.24 . It is a powder form substance .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H8O4S/c1-2-13-10(12)9-4-7-8(15-9)3-6(5-11)14-7/h3-5H,2H2,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
This compound is a powder form substance . It is stored at a temperature of 4 degrees Celsius . More specific physical and chemical properties are not available in the searched literature.Scientific Research Applications
Solar Energy Conversion
Phenothiazine derivatives, including those with furan conjugated linkers, have been synthesized for use in dye-sensitized solar cells. A particular derivative utilizing furan as a conjugated linker achieved a solar energy-to-electricity conversion efficiency of 6.58%, marking an over 24% improvement compared to reference cells. This highlights the potential of furan derivatives in enhancing the performance of solar cells (Se Hun Kim et al., 2011).
Organic Synthesis
Biobased Polyesters
2,5-Bis(hydroxymethyl)furan, a furan-based compound, has been enzymatically polymerized with various diacid ethyl esters to produce biobased furan polyesters. These novel polyesters, with molecular weights around 2000 g/mol, demonstrate the potential of furan derivatives in the development of sustainable materials (Yi Jiang et al., 2014).
Furan Carboxylic Acids Synthesis
A dual-enzyme cascade system has been designed for the synthesis of furan carboxylic acids, including 5-formyl-2-furancarboxylic acid and 2,5-furandicarboxylic acid, from 5-hydroxymethylfurfural. This approach, leveraging the catalytic promiscuity of alcohol dehydrogenases, indicates the versatility of furan derivatives in chemical synthesis and their potential applications in pharmaceutical and polymer industries (Hao‐Yu Jia et al., 2019).
Mechanism of Action
Mode of Action
Furan derivatives, in general, have been shown to exhibit a wide range of biological and pharmacological properties
Pharmacokinetics
As a result, its impact on bioavailability is currently unknown .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially influence the action of this compound .
properties
IUPAC Name |
ethyl 2-formylthieno[3,2-b]furan-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O4S/c1-2-13-10(12)9-4-7-8(15-9)3-6(5-11)14-7/h3-5H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NULPWMPORAMOHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(S1)C=C(O2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

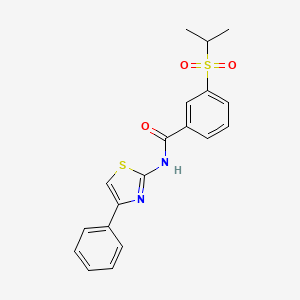
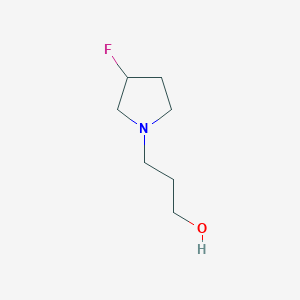

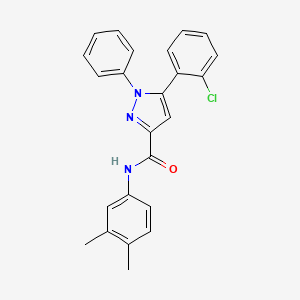
![7-(4-benzylpiperazin-1-yl)-6-fluoro-1-methyl-3-[(3-methylphenyl)sulfonyl]quinolin-4(1H)-one](/img/structure/B2990166.png)

![1-(trimethylsilyl)benzo[cd]indol-2(1H)-one](/img/structure/B2990169.png)

![ethyl 2-(3-((4-chlorophenyl)sulfonyl)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2990171.png)
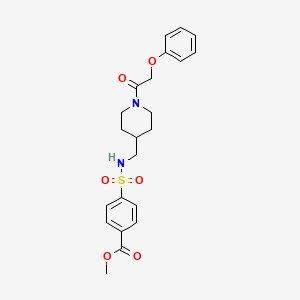

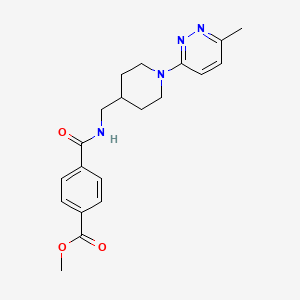
![N-([2,3'-bipyridin]-3-ylmethyl)-4-methylthiazole-5-carboxamide](/img/structure/B2990180.png)
![2-[4-(Trifluoromethyl)piperidin-1-yl]quinoline-3-carbonitrile](/img/structure/B2990181.png)